4-Iodo-1-isothiocyanato-2-methylbenzene
Description
4-Iodo-1-isothiocyanato-2-methylbenzene is a substituted benzene derivative featuring three distinct functional groups:
- Iodo group (I) at position 4 (para to the isothiocyanate group).
- Isothiocyanate group (NCS) at position 1.
- Methyl group (CH₃) at position 2.
This compound is of interest in organic synthesis due to the reactivity of the isothiocyanate group, which enables conjugation with amines or thiols. The iodo substituent also provides a handle for cross-coupling reactions.
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
4-iodo-1-isothiocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 |
InChI Key |
MOAKRMJHFTVFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The target compound’s isothiocyanate group expands its use in peptide modification and drug delivery systems compared to ether-containing analogs.
- Limitations : Lack of direct experimental data (e.g., melting point, solubility) for the target compound necessitates further characterization.
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